Cas no 2227729-13-5 (rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine)

rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine structure
2227729-13-5 structure
商品名:rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
CAS番号:2227729-13-5
MF:C12H17NO
メガワット:191.269483327866
CID:6258645
PubChem ID:94679768

rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
    • EN300-1834260
    • 2227729-13-5
    • インチ: 1S/C12H17NO/c1-7-4-10(9-6-11(9)13)12(14-3)5-8(7)2/h4-5,9,11H,6,13H2,1-3H3/t9-,11+/m0/s1
    • InChIKey: SYAPMAHCBKYCBG-GXSJLCMTSA-N
    • ほほえんだ: O(C)C1C=C(C)C(C)=CC=1[C@@H]1C[C@H]1N

計算された属性

  • せいみつぶんしりょう: 191.131014166g/mol
  • どういたいしつりょう: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 35.2Ų

rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1834260-0.1g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
0.1g
$1244.0 2023-09-19
Enamine
EN300-1834260-0.5g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
0.5g
$1357.0 2023-09-19
Enamine
EN300-1834260-0.25g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
0.25g
$1300.0 2023-09-19
Enamine
EN300-1834260-2.5g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
2.5g
$2771.0 2023-09-19
Enamine
EN300-1834260-10.0g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
10g
$6082.0 2023-06-01
Enamine
EN300-1834260-1.0g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
1g
$1414.0 2023-06-01
Enamine
EN300-1834260-10g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
10g
$6082.0 2023-09-19
Enamine
EN300-1834260-5g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
5g
$4102.0 2023-09-19
Enamine
EN300-1834260-0.05g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
0.05g
$1188.0 2023-09-19
Enamine
EN300-1834260-5.0g
rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine
2227729-13-5
5g
$4102.0 2023-06-01

rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine 関連文献

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rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amineに関する追加情報

Racemic (1R,2S)-2-(2-Methoxy-4,5-Dimethylphenyl)cyclopropan-1-Amine: A Comprehensive Overview

The compound rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine, with the CAS number NO 2227729-13-5, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a cyclopropane ring with a substituted phenyl group and an amine functionality. The presence of the methoxy and dimethyl substituents on the phenyl ring adds complexity to its chemical profile, making it a subject of interest for both academic and industrial research.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, researchers have explored its role in modulating neurotransmitter systems, particularly in the context of central nervous system disorders. The cyclopropane ring is known to confer rigidity to the molecule, which can enhance its binding affinity to specific receptors. This property has led to investigations into its efficacy as a potential drug candidate for conditions such as anxiety and depression.

The synthesis of rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine involves a multi-step process that combines principles from stereochemistry and organometallic chemistry. The use of chiral auxiliaries and asymmetric catalysis has enabled the selective formation of the desired enantiomers, which is crucial for optimizing pharmacokinetic properties. This compound's stereochemistry plays a pivotal role in its biological activity, as demonstrated by recent in vitro studies that compared the effects of its enantiomers on neuronal cultures.

In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution properties, making it a promising candidate for oral drug delivery. Preclinical trials have shown that it demonstrates low toxicity at therapeutic doses, which is a critical factor for its potential clinical application. Furthermore, its ability to cross the blood-brain barrier has been validated through advanced imaging techniques, underscoring its relevance in neuropharmacology.

The structural uniqueness of rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine also makes it an attractive scaffold for drug design. Researchers have employed computational methods such as molecular docking and quantum mechanics to predict its binding modes with various protein targets. These studies have provided valuable insights into the molecular interactions that govern its bioactivity, paving the way for rational drug design strategies.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacodynamic properties to enhance its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield breakthroughs in understanding its mechanism of action at a molecular level. Additionally, there is growing interest in exploring its potential as a lead compound for developing treatments targeting other disease states beyond the central nervous system.

In conclusion, rac-(1R,2S)-2-(2-methoxy-4,5-dimethylphenyl)cyclopropan-1-amine represents a compelling example of how structural complexity can be harnessed to create molecules with significant therapeutic potential. Its unique combination of chemical properties and promising preclinical data positions it as a key player in future drug discovery efforts. As research continues to unfold, this compound is likely to contribute meaningfully to advancements in medicinal chemistry and pharmacology.

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